molecular formula C23H22N6O4 B2764949 3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1040679-03-5

3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2764949
CAS RN: 1040679-03-5
M. Wt: 446.467
InChI Key: ZSOFIPHNQXYKHT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound, such as its solubility, melting point, boiling point, etc., are not provided in the available resources .

Scientific Research Applications

Antimicrobial Activities

Research has shown that compounds similar to 3-(4-((1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial activities. For example, certain triazole derivatives exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anti-proliferative and Anti-inflammatory Properties

Compounds with a similar chemical structure have demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with some showing better activities than the drug curcumin (Parveen et al., 2017). Additionally, novel derivatives of 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one have been screened for their anti-inflammatory activities, showing promising results in inhibiting pro-inflammatory cytokines (Hatnapure et al., 2012).

Potential in Cancer Treatment

A study has synthesized novel thiazolidinone derivatives, which were evaluated for their antimicrobial activity against various bacteria and fungi. These compounds show potential in the treatment of infections and possibly in cancer therapy (Patel et al., 2012).

Structural and Molecular Analysis

Research has been conducted on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives. These studies provide insight into the molecular interactions and structural properties of such compounds, which is crucial for their potential applications in various fields (Kumara et al., 2017).

Synthesis Techniques and Bioactivity

Studies on the synthesis and bioactivity of similar compounds focus on creating efficient synthesis methods and evaluating their bioactivities, which can be crucial for developing new pharmaceuticals (Guo et al., 2006).

Molecular Docking and Drug Design

Research also involves molecular docking studies to understand the interaction of these compounds with biological targets. This is essential in drug design and discovery, where such compounds could be potential leads for new therapeutics (Okasha et al., 2022).

properties

IUPAC Name

3-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-32-18-8-6-17(7-9-18)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-16-4-2-3-5-20(16)33-23(19)31/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOFIPHNQXYKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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